molecular formula C10H8BrNO2 B031375 methyl 6-bromo-1H-indole-4-carboxylate CAS No. 107650-22-6

methyl 6-bromo-1H-indole-4-carboxylate

Cat. No. B031375
CAS RN: 107650-22-6
M. Wt: 254.08 g/mol
InChI Key: KPFSQBKJYHWFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-1H-indole-4-carboxylate is a chemical compound with the empirical formula C10H8BrNO2 . It has a molecular weight of 254.08 . The compound is typically in solid form .


Molecular Structure Analysis

The molecular structure of methyl 6-bromo-1H-indole-4-carboxylate consists of a bromine atom attached to the 6th position of an indole ring, and a carboxylate ester group attached to the 4th position .


Physical And Chemical Properties Analysis

Methyl 6-bromo-1H-indole-4-carboxylate is a solid compound . It has a density of 1.6±0.1 g/cm3 . The boiling point is 382.6±22.0 °C at 760 mmHg . The compound has a molar refractivity of 58.0±0.3 cm3 .

Scientific Research Applications

Antiviral Activity

Methyl 6-bromo-1H-indole-4-carboxylate: has been identified as a compound with potential antiviral properties. Derivatives of this compound have shown inhibitory activity against influenza A, with one derivative exhibiting an IC50 value of 7.53 μmol/L and a high selectivity index value against CoxB3 virus . This suggests that the compound could be a starting point for the development of new antiviral medications.

Anti-inflammatory and Anticancer Applications

Indole derivatives, including methyl 6-bromo-1H-indole-4-carboxylate , have been extensively studied for their anti-inflammatory and anticancer activities . These compounds can interact with various biological pathways, potentially leading to the development of new therapies for inflammatory diseases and different types of cancer.

Antimicrobial and Antitubercular Effects

The indole nucleus, which is present in methyl 6-bromo-1H-indole-4-carboxylate , is known for its antimicrobial and antitubercular activities . Research into indole derivatives has been driven by the need for new treatments against resistant strains of bacteria and tuberculosis.

Antidiabetic and Antimalarial Potential

Indole derivatives have shown promise in the treatment of diabetes and malaria . The structural features of methyl 6-bromo-1H-indole-4-carboxylate make it a candidate for further investigation in these therapeutic areas.

Chemical Synthesis of Chymase Inhibitors

Methyl 6-bromo-1H-indole-4-carboxylate: is used as a reactant in the synthesis of chymase inhibitors . Chymase is an enzyme involved in the production of angiotensin II and the degradation of endothelial-bound heparin, making inhibitors of this enzyme potential therapeutic agents for cardiovascular diseases.

Safety And Hazards

Methyl 6-bromo-1H-indole-4-carboxylate is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

methyl 6-bromo-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFSQBKJYHWFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548949
Record name Methyl 6-bromo-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-bromo-1H-indole-4-carboxylate

CAS RN

107650-22-6
Record name 1H-Indole-4-carboxylic acid, 6-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107650-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-bromo-1H-indole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-2-methyl-3-nitro-benzoic acid (140 g, 538.4 mmol) in DMF (550 ml) was added DMF-DMA (599 mL, 4846 mmol) at room temperature. The reaction mixture was stirred at 115° C. for 18 h. The reaction mixture was then concentrated in vacuo. The residual contents (176 g, 536.5 mmol) were dissolved in acetic acid (696 mL) and added to a suspension of iron (329.2 g, 5902 mmol) in acetic acid (1.4 L) at 50° C. After completion of addition, the reaction mixture was stirred at 80-90° C. for 4 h. The reaction mixture was then filtered through a Celite pad. The filtrate was poured onto ice water (1 L) and extracted with diethyl ether (3×700 ml). The combined organic layers were washed with sat NaHCO3, brine, and dried over anhydrous Na2SO4, filtered, and evaporated under vacuum. The crude product was purified by silica gel chromatography (eluent: 10% ethyl acetate in pet ether) and afforded the title compound as a solid (80 g, 59%). 1H NMR (DMSO-d6, 400 MHz) δ: 3.980 (s, 3H), 7.168 (d, J=3.2 Hz, 1H), 7.334 (d, J=3.2 Hz, 1H), 7.734 (s, 1H), 8.017 (s, 1H), 8.384 (brs, 1H); LCMS (ES−) m/z=251.9 (M−H).
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
599 mL
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step Two
Name
Quantity
329.2 g
Type
catalyst
Reaction Step Two
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-bromo-1H-indole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-bromo-1H-indole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 6-bromo-1H-indole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 6-bromo-1H-indole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 6-bromo-1H-indole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 6-bromo-1H-indole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.